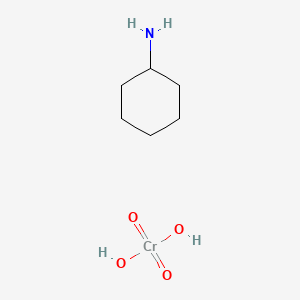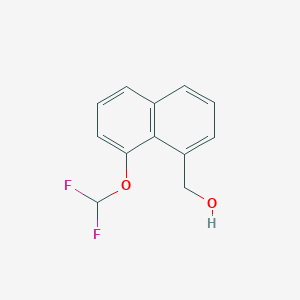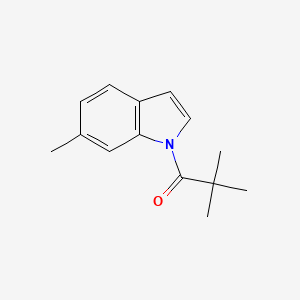
Chromic acid cyclohexylamine salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromic acid cyclohexylamine salt is a compound formed by the reaction of chromic acid with cyclohexylamine. Chromic acid, known for its strong oxidizing properties, is often used in various industrial and laboratory applications. Cyclohexylamine, an aliphatic amine, is a colorless liquid with a fishy odor and is miscible with water. The combination of these two compounds results in a salt that has unique properties and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of chromic acid cyclohexylamine salt involves the reaction of chromic acid with cyclohexylamine. The reaction is typically carried out in an aqueous medium, where chromic acid (H₂CrO₄) is mixed with cyclohexylamine (C₆H₁₃N) under controlled conditions. The reaction can be represented as follows:
H2CrO4+C6H13N→C6H13NH2CrO4
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed in precise proportions. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the complete formation of the salt. The resulting product is then purified through filtration and crystallization processes to obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Chromic acid cyclohexylamine salt undergoes various chemical reactions, including:
Oxidation: Chromic acid is a strong oxidizing agent, and the salt can participate in oxidation reactions where it oxidizes other compounds.
Reduction: Under certain conditions, the chromic acid component can be reduced to chromium(III) compounds.
Substitution: The cyclohexylamine part of the salt can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include primary and secondary alcohols, which can be oxidized to aldehydes and ketones, respectively, in the presence of chromic acid.
Reduction: Reducing agents such as sodium borohydride can be used to reduce chromic acid to chromium(III) compounds.
Substitution: Nucleophiles such as halides can react with cyclohexylamine to form substituted amines.
Major Products Formed
Oxidation: Aldehydes and ketones are the major products formed when primary and secondary alcohols are oxidized.
Reduction: Chromium(III) compounds are formed as a result of the reduction of chromic acid.
Substitution: Substituted amines are formed when cyclohexylamine undergoes substitution reactions.
Aplicaciones Científicas De Investigación
Chromic acid cyclohexylamine salt has several applications in scientific research, including:
Chemistry: It is used as an oxidizing agent in various organic synthesis reactions.
Biology: The compound is used in biochemical assays to study oxidation-reduction reactions.
Medicine: Research is being conducted on its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: The salt is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of chromic acid cyclohexylamine salt involves the oxidation-reduction properties of chromic acid and the nucleophilic properties of cyclohexylamine. Chromic acid acts as an oxidizing agent, accepting electrons from other compounds, while cyclohexylamine can donate electrons in substitution reactions. The molecular targets and pathways involved include the oxidation of alcohols to aldehydes and ketones and the formation of substituted amines through nucleophilic substitution.
Comparación Con Compuestos Similares
Similar Compounds
Chromic Acid: A strong oxidizing agent used in various chemical reactions.
Cyclohexylamine: An aliphatic amine used in the production of various chemicals.
Chromium Trioxide: Another form of chromic acid used in oxidation reactions.
Uniqueness
Chromic acid cyclohexylamine salt is unique due to its combination of strong oxidizing properties from chromic acid and nucleophilic properties from cyclohexylamine. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications.
Propiedades
Número CAS |
20203-47-8 |
|---|---|
Fórmula molecular |
C6H15CrNO4 |
Peso molecular |
217.18 g/mol |
Nombre IUPAC |
cyclohexanamine;dihydroxy(dioxo)chromium |
InChI |
InChI=1S/C6H13N.Cr.2H2O.2O/c7-6-4-2-1-3-5-6;;;;;/h6H,1-5,7H2;;2*1H2;;/q;+2;;;;/p-2 |
Clave InChI |
UNWJTCKFKCQLGX-UHFFFAOYSA-L |
SMILES canónico |
C1CCC(CC1)N.O[Cr](=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2,7-Diazaspiro[4.4]nonane, 2-methyl-7-(3-pyridinyl)-](/img/structure/B11886049.png)


![1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide](/img/structure/B11886065.png)


